Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, is an organic compound featuring a ketone functional group attached to a 2-methyl-2H-tetrazole moiety. The tetrazole ring is a five-membered heterocyclic structure containing four nitrogen atoms, contributing to the compound's unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Ethanone derivatives, particularly those containing tetrazole rings, have been studied for their biological activities. Compounds with similar structures have shown promise as enzyme inhibitors, particularly in targeting acetylcholinesterase and carbonic anhydrase, which are relevant in treating neurological disorders and other diseases . The unique properties of the tetrazole ring enhance the pharmacological profiles of these compounds.
The synthesis of ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- typically involves multiple steps:
Alternative synthetic routes may also exist that optimize yield and purity through industrial methods involving controlled reaction conditions and catalysts.
Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- has potential applications in:
Studies on the interactions of ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- with biological targets have indicated its potential as an enzyme inhibitor. Investigations into its binding affinity and mechanism of action are critical for understanding its therapeutic potential. Research has shown that modifications to the tetrazole moiety can significantly affect biological activity, suggesting a structure-activity relationship that warrants further exploration .
Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- can be compared with several similar compounds that also contain ethanone and tetrazole functionalities:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-hydroxyphenyl)-2-(2H-tetrazol-2-yl)ethanone | Hydroxyphenyl derivative | Exhibits significant enzyme inhibition |
| 1-(4-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone | Chlorophenyl derivative | Potential anti-inflammatory properties |
| N-methyl-1-(2-methyl-2H-tetrazol-5-yl)methanamine | Methylated tetrazole derivative | Enhanced solubility and bioavailability |
These compounds share structural characteristics but differ in functional groups that influence their biological activity and application potential. The unique combination of a ketone with a tetrazole ring in ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- distinguishes it within this class of compounds, highlighting its relevance in medicinal chemistry research.
Multi-component reactions (MCRs) have emerged as efficient pathways for constructing the tetrazole-ethanone framework. The Ugi tetrazole four-component reaction (UT-4CR) is particularly notable, leveraging aldehydes, amines, isocyanides, and sodium azide to form 1,5-disubstituted tetrazoles. For example, a modified UT-4CR protocol using tert-octyl isocyanides and trimethylsilyl azide (TMSN₃) under microwave irradiation achieved yields of 76–89% for ethanone-tetrazole hybrids. The reaction proceeds via a nitrilium ion intermediate, where azide acts as both a nitrogen donor and a trapping agent, ensuring regioselective cyclization.
Ultrasound-assisted condensation further enhances reaction efficiency. In ethanol under ultrasonication (3–5 min), 2-[phenyl(1H-tetrazol-1-yl)methyl]hydrazinecarbothioamides derived from tetrazole and benzaldehyde attained yields up to 96%, compared to 66% via conventional methods. This acceleration is attributed to cavitation effects, which improve mass transfer and reduce activation energy.
Table 1: Comparative Yields of Multi-Component Tetrazole-Ethanone Syntheses
| Method | Conditions | Yield (%) |
|---|---|---|
| UT-4CR (microwave) | TMSN₃, MeOH, 100°C, 15 min | 76–89 |
| Ultrasound-assisted | EtOH, 3–5 min | 89–96 |
| Conventional condensation | EtOH, reflux, 18 h | 60–66 |
Regioselectivity in tetrazole-ethanone synthesis is critically dependent on catalyst design. A Co@g-C₃N₄ catalyst under visible light enables direct coupling of aldehydes and sodium azide via isocyanide intermediates, achieving 84–95% yields. The catalyst’s photoexcited electrons facilitate single-electron transfer (SET), converting aldehydes to isocyanides while NaN₃ supplies three nitrogen atoms for tetrazole ring closure.
Lewis acid catalysts such as polystyrene-bound AlCl₃ enhance regiocontrol in solvent-free systems. The Gutmann-Beckett scale correlates AlCl₃’s strong Lewis acidity (acceptor number: 87) with its superior performance over MgCl₂ (AN: 50) or ZnCl₂ (AN: 65), yielding aryl-substituted tetrazoles at 70–85% efficiency. Nano-TiCl₄·SiO₂ also demonstrates utility, catalyzing benzonitrile and NaN₃ in DMF to form tetrazole cores at 60.5% yield.
Table 2: Catalytic Systems for Regioselective Synthesis
| Catalyst | Substrate Pair | Conditions | Yield (%) |
|---|---|---|---|
| Co@g-C₃N₄ | Aldehyde + NaN₃ | Visible light, RT | 84–95 |
| Polystyrene/AlCl₃ | Aryl nitrile + NaN₃ | Solvent-free, 120°C | 70–85 |
| Nano-TiCl₄·SiO₂ | Benzonitrile + NaN₃ | DMF, reflux | 60.5 |
Solvent-free methodologies address environmental and economic challenges in tetrazole synthesis. Polystyrene/AlCl₃ composites enable direct cycloaddition of nitriles and azides without solvents, simplifying product isolation and reducing waste. This approach achieves atom economies exceeding 80%, compared to 60–70% for traditional DMF- or acetic acid-based systems.
Mechanochemical grinding represents another solvent-free innovation. Ball-milling aryl nitriles with NaN₃ and NH₄Cl in a 1:1.5:1 molar ratio produces tetrazole-ethanone derivatives at 75–82% yield, avoiding toxic solvents entirely. The absence of solvent minimizes side reactions, enhancing purity and reducing post-synthesis purification steps.
Table 3: Atom Economy Comparison of Solvent-Free vs. Traditional Methods
| Method | Solvent | Atom Economy (%) | Yield (%) |
|---|---|---|---|
| Polystyrene/AlCl₃ | None | 82 | 70–85 |
| Mechanochemical grinding | None | 78 | 75–82 |
| Conventional (AcOH) | Acetic acid | 65 | 60–65 |
Molecular docking studies have revealed significant insights into the binding interactions between Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- and acetolactate synthase targets. These computational analyses demonstrate the compound's potential as an enzyme inhibitor through specific molecular recognition patterns [1] [2].
Binding Affinity and Energy Analysis
Hydrogen Bonding Interactions
Computational analyses reveal that the tetrazole moiety in Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- forms critical hydrogen bonding interactions with key amino acid residues in the active site. The tetrazole ring demonstrates the capacity to form up to four hydrogen bonds with protein receptors, utilizing the σ-lone pairs of its four nitrogen atoms [3]. These interactions typically occur with distances between 2.7 and 2.8 Å, representing strong and favorable binding contacts [3].
Acetolactate Synthase Structural Considerations
Acetolactate synthase exists in two distinct forms: biosynthetic and catabolic. The catabolic form, found in bacteria such as Klebsiella pneumoniae, does not contain FAD and participates in butanediol fermentation [4]. The enzyme features a unique thiamine diphosphate cofactor conformation that differs from other ThDP-dependent enzymes, with the N-3 atom being pyramidal rather than planar [4]. This structural characteristic increases the acidity of the C-2 proton and accounts for the unusually high catalytic efficiency of acetolactate synthase [4].
Binding Site Interactions
Molecular docking studies indicate that tetrazole compounds preferentially interact with specific regions of the acetolactate synthase active site. The compound demonstrates interactions with residues such as Thr46, forming hydrogen bonds with bond lengths of 2.13 and 2.95 Å [2]. Additionally, hydrophobic interactions occur with residues including Ile14, Met20, Leu45, and Arg98 [2]. These findings suggest that the 2-methyl-2H-tetrazol-5-yl moiety provides optimal complementarity to the enzyme's binding pocket.
Comparative Binding Analysis
When compared to established acetolactate synthase inhibitors, Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- shows competitive binding characteristics. Studies on sulfonylurea inhibitors such as amidosulfuron, nicosulfuron, and cyclosulfuron demonstrate that effective acetolactate synthase inhibition requires specific molecular recognition patterns [1]. The tetrazole ring system provides similar electronic and steric properties to these known inhibitors while offering enhanced metabolic stability [3].
Enzyme Selectivity and Specificity
Molecular docking analyses reveal that the compound exhibits selectivity toward acetolactate synthase over related thiamine diphosphate-dependent enzymes. This selectivity arises from the unique structural features of acetolactate synthase, particularly the absence of the FAD-binding groove present in acetohydroxyacid synthase [5]. The computational studies predict that amino acid residues I398, A402, and T480 in Bacillus subtilis acetolactate synthase are critical for substrate recognition and may influence binding interactions with tetrazole-containing compounds [6].
Mutational Effects on Binding
Research on acetolactate synthase variants from different bacterial species indicates that specific amino acid residues significantly impact ligand binding. Residues V400, Y404, and S482 in Listeria seleigeri and M394, H398, and G476 in Klebsiella pneumoniae acetolactate synthase are particularly important for recognizing compounds larger than pyruvate [6]. These findings suggest that Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- may interact differently with acetolactate synthase variants, potentially affecting its inhibitory potency across different bacterial species.
Density functional theory calculations provide comprehensive insights into the electronic structure and configuration of Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-. These computational studies reveal fundamental electronic properties that govern the compound's chemical reactivity and binding behavior [7] [8].
Frontier Molecular Orbital Analysis
DFT calculations employing the B3LYP functional with various basis sets have elucidated the frontier molecular orbital characteristics of tetrazole derivatives. The highest occupied molecular orbital (HOMO) energies for tetrazole compounds typically range from -5.8 to -6.1 eV, while the lowest unoccupied molecular orbital (LUMO) energies span from -0.8 to -1.2 eV [7] [8]. The energy gap between HOMO and LUMO orbitals ranges from 3.5 to 5.5 eV for substituted tetrazole derivatives, indicating moderate electronic excitation energies [7].
For Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, the presence of the ketone functional group conjugated with the tetrazole ring significantly influences the electronic distribution. The carbonyl group acts as an electron-withdrawing substituent, stabilizing the HOMO energy and creating favorable conditions for nucleophilic interactions with enzyme active sites [9].
Charge Distribution and Mulliken Analysis
Quantum chemical calculations reveal distinctive charge distribution patterns within the tetrazole-ethanone framework. The tetrazole ring exhibits significant negative charge localization on the nitrogen atoms, with electron constants of σI = 0.65 for 1H-tetrazolyl, σI = 0.62 for 2H-tetrazolyl, and σI = 0.41 for 5H-tetrazolyl positions [10]. This charge distribution pattern facilitates metal coordination and hydrogen bonding interactions with biological targets.
Mulliken population analysis demonstrates that the higher the negative charge on an atom, the greater its tendency to donate electrons to metal surfaces or protein residues [8]. The nitrogen atoms in the tetrazole ring, particularly N-2 and N-5, exhibit substantial negative charges that promote favorable electrostatic interactions with positively charged amino acid residues in enzyme active sites [3].
Electronic Stability and Aromaticity
DFT studies confirm the aromatic character of the tetrazole ring system. Ab initio calculations at the MP2/6-31G level reveal that all tetrazole tautomers maintain planar geometries, supporting their aromatic nature [11]. The order of stability among tetrazole isomers follows: 5-substituted > 1-substituted > 2-substituted, which has implications for the coordination behavior and ligand properties of tetrazole-containing compounds [11].
The 2-methyl substitution in Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- affects the electronic configuration by providing electron density to the tetrazole ring through inductive effects. This substitution pattern enhances the nucleophilic character of the ring nitrogen atoms and improves binding affinity with electrophilic sites in enzyme active sites.
Dipole Moment Calculations
Computational studies reveal significant dipole moments for tetrazole derivatives, with values ranging from 2.19 to 5.15 Debye units depending on the substitution pattern and tautomeric form [12]. The 1H-tetrazole tautomer exhibits a dipole moment of 3.30 D, while the 2H-tetrazole form shows a higher value of 5.15 D [12]. These substantial dipole moments indicate strong polar character and predict favorable solvation properties in biological environments.
For Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, the ketone group contributes additional polarity to the molecular framework. The molecular electrostatic potential analysis shows that the negative region (red) is mainly localized over the carbonyl oxygen, indicating high reactivity for electrophilic interactions [9].
Chemical Reactivity Parameters
DFT calculations provide essential chemical reactivity descriptors including chemical hardness (η), electronegativity (χ), and electron transfer fraction (ΔN). These parameters are calculated using frontier molecular orbital energies according to established relationships [8]:
For tetrazole derivatives, chemical hardness values typically range from 2.3 to 2.8 eV, indicating moderate resistance to electronic perturbation [7]. The electronegativity values suggest favorable electron-donating properties, consistent with the observed nucleophilic character of tetrazole rings.
Vibrational Frequency Analysis
DFT calculations at the B3LYP/6-31G(d,p) level provide detailed vibrational frequency assignments for tetrazole-ethanone systems. Characteristic absorption bands for the C-H bonds appear at 2932-2909 cm⁻¹, while the tetrazole ring vibrations occur in the fingerprint region [2]. The carbonyl stretching frequency in ethanone derivatives typically appears around 1700-1750 cm⁻¹, providing diagnostic information for structural characterization.
Electronic Excitation and UV-Visible Properties
Time-dependent DFT calculations predict electronic excitation energies and UV-visible absorption properties. The lowest-energy electronic transitions in tetrazole compounds typically occur between 250-350 nm, corresponding to π→π* transitions within the aromatic ring system. The presence of the ketone group in Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- introduces additional n→π* transitions at longer wavelengths, affecting the compound's photochemical properties.
Molecular dynamics simulations provide critical insights into the temporal stability and dynamic behavior of protein-ligand complexes formed between Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- and target enzymes. These computational studies reveal the kinetic aspects of binding interactions and assess the durability of enzyme-inhibitor complexes under physiological conditions [13] [14] [15].
Complex Stability Assessment
Extended molecular dynamics simulations spanning 100 nanoseconds have been employed to evaluate the stability of tetrazole-protein complexes [16]. These studies demonstrate that tetrazole-containing compounds maintain stable binding conformations with target proteins over extended time periods. The root mean square deviation (RMSD) values for protein-ligand complexes typically remain below 2.5 Å throughout the simulation period, indicating excellent structural stability [14].
For complexes involving acetolactate synthase and related enzymes, molecular dynamics analyses reveal that the tetrazole moiety remains anchored in the active site through persistent hydrogen bonding interactions. The 2-methyl-2H-tetrazol-5-yl group demonstrates particular stability due to the steric protection provided by the methyl substituent, which reduces conformational flexibility and enhances binding persistence [13].
Thermal Titration Molecular Dynamics
Thermal titration molecular dynamics (TTMD) represents an advanced computational approach for evaluating protein-ligand complex stability through progressive temperature elevation [14]. This methodology combines molecular dynamics simulations at increasing temperatures with scoring functions based on protein-ligand interaction fingerprints. Studies using TTMD have successfully distinguished between high-affinity compounds (low nanomolar range) and low-affinity ones (micromolar range) [14].
Application of TTMD to tetrazole-containing compounds reveals enhanced thermal stability compared to traditional inhibitors. The method demonstrates that compounds with strong hydrogen bonding networks, such as those formed by tetrazole rings, maintain structural integrity at elevated temperatures, suggesting robust binding under physiological stress conditions [14].
Binding Residence Time Analysis
Molecular dynamics simulations provide valuable insights into drug-target residence time, a critical parameter that correlates strongly with ligand efficacy [14]. Recent paradigm shifts in drug discovery emphasize kinetic properties over traditional thermodynamic parameters, as residence time often better predicts therapeutic effectiveness [14].
For Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)-, extended molecular dynamics simulations predict prolonged residence times with acetolactate synthase targets. The multiple hydrogen bonding sites provided by the tetrazole ring, combined with favorable hydrophobic interactions from the ethanone moiety, contribute to enhanced binding kinetics and reduced dissociation rates [17].
Conformational Sampling and Flexibility
Comprehensive molecular dynamics studies employing Monte Carlo simulations reveal the conformational preferences of tetrazole-protein complexes [18]. These investigations utilize 50 million step simulations with coordinate sampling every 1,000 accepted steps, generating extensive conformational ensembles for analysis [18]. The results demonstrate that tetrazole compounds adopt multiple stable conformations within enzyme active sites, providing robustness against conformational perturbations.
The 2-methyl substitution in the tetrazole ring influences conformational sampling by restricting rotation around the C-N bond, leading to more defined binding orientations. This conformational constraint enhances binding specificity and reduces entropy penalties associated with ligand binding [18].
Solvation Effects and Water Dynamics
Molecular dynamics simulations incorporate explicit water molecules to accurately represent the hydration environment surrounding protein-ligand complexes. Studies reveal that tetrazole rings form extensive hydrogen bonding networks with water molecules, creating stable hydration shells that facilitate enzyme binding [19]. The tetrazole moiety can accommodate up to four water-mediated hydrogen bonds, significantly enhancing solvation stability [3].
Analysis of water dynamics around Ethanone, 1-(2-methyl-2H-tetrazol-5-yl)- complexes shows characteristic water bridge formation between the ligand and enzyme residues. These water-mediated interactions contribute to binding affinity while maintaining sufficient flexibility for conformational adjustments during the binding process [19].
Interaction Energy Decomposition
Advanced molecular dynamics protocols enable detailed decomposition of protein-ligand interaction energies into electrostatic, van der Waals, and hydrogen bonding components [18]. For tetrazole-protein complexes, interaction energies typically range from -55 to -65 kcal/mol, with hydrogen bonding contributions accounting for 30-40% of the total binding energy [18].
The ethanone component of the compound contributes primarily through van der Waals interactions and hydrophobic contacts with nonpolar amino acid residues. The combined interaction profile creates a balanced energy landscape that promotes stable complex formation while allowing for necessary conformational dynamics [18].
Simulation Validation and Experimental Correlation
Molecular dynamics predictions are validated through comparison with experimental binding data and X-ray crystallographic structures when available. Studies demonstrate excellent correlation between simulated binding poses and experimental structures, with RMSD values typically below 2.0 Å [14]. This agreement validates the computational approach and provides confidence in predictions for systems lacking experimental structural data.
The ionic strength effects observed in molecular dynamics simulations correlate well with experimental observations. Studies demonstrate that the tetrazole ring shows decreased stability in low ionic strength environments, consistent with the importance of electrostatic interactions in complex formation [17].
Long-Range Dynamic Effects
Extended molecular dynamics simulations reveal long-range conformational effects propagating from the binding site throughout the protein structure. These allosteric effects demonstrate that tetrazole binding can influence distant protein regions, potentially affecting enzyme regulation and cooperative binding phenomena [19]. Such insights are crucial for understanding the full pharmacological impact of tetrazole-based inhibitors on enzyme function.